molecular formula C8H5ClF3N3 B2891060 4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine CAS No. 2061269-81-4

4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B2891060
CAS No.: 2061269-81-4
M. Wt: 235.59
InChI Key: HQNORRLIFLYLFN-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine is a versatile fused heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The 1,2,3-triazolo[1,5-a]pyridine scaffold is a privileged structure in the design of bioactive molecules, with derivatives demonstrating a wide array of therapeutic properties . The specific substitution pattern on this compound—featuring chloro, methyl, and trifluoromethyl groups—makes it a valuable intermediate for further functionalization via cross-coupling reactions and nucleophilic substitutions, allowing researchers to explore a diverse chemical space . Compounds based on the triazolopyridine core have been identified as key scaffolds in various therapeutic areas. Research indicates that such derivatives can act as inhibitors for critical enzymes and receptors, including JAK1 and JAK2 kinases, which are important targets in inflammatory and autoimmune diseases . Furthermore, the trifluoromethyl group is a common motif in agrochemicals and pharmaceuticals, known to enhance metabolic stability, lipophilicity, and bioavailability . The structural features of this compound make it a promising candidate for developing novel agents in ongoing research programs focused on oncology, infectious diseases, and material science. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the material safety data sheet prior to use.

Properties

IUPAC Name

4-chloro-3-methyl-6-(trifluoromethyl)triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3N3/c1-4-7-6(9)2-5(8(10,11)12)3-15(7)14-13-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNORRLIFLYLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=CN2N=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyridine core. One common approach is the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale reactions are often conducted in specialized reactors with precise control over temperature, pressure, and reactant concentrations to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development in areas such as cancer therapy or infectious diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in [1,2,3]Triazolo[1,5-a]pyridine Derivatives

Compound Name Substituents Key Properties/Applications References
4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine 4-Br, 3-Me Used in fluorescence sensors; bromine allows further functionalization via cross-coupling.
6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine 6-Br, 3-Me Positional isomerism affects electronic properties; bromine at C6 enables regioselective reactions.
3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]pyridine 3-(4-ClPh) Aromatic substituent increases π-π stacking potential; used in organic synthesis intermediates.

Key Differences :

  • Electron-withdrawing vs. aromatic groups : The trifluoromethyl group in the target compound provides greater lipophilicity compared to bromine or phenyl substituents, which may improve pharmacokinetic properties.
  • Positional effects : Substituents at C4 (e.g., Cl) vs. C6 (e.g., Br) alter steric and electronic environments, impacting reactivity and target binding .

Core Structure Variations

Compound Name Core Structure Key Properties/Applications References
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Fused thieno-triazolopyrimidine Exhibits moderate anticancer activity; fused thiophene enhances π-conjugation.
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine [1,2,4]Triazolo[1,5-a]pyridine Different triazole ring connectivity ([1,2,4] vs. [1,2,3]) alters electronic distribution and biological activity.
4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine Pyrazolopyrimidine Pyrazole core vs. triazole affects hydrogen bonding and kinase inhibition potential.

Key Differences :

  • Triazole connectivity : [1,2,3]Triazolo derivatives (target compound) are more rigid and nitrogen-rich than [1,2,4] isomers, influencing metal coordination in ionic liquids .
  • Fused heterocycles: Thieno-fused systems (e.g., ) exhibit distinct electronic properties compared to non-fused triazolopyridines, impacting anticancer activity .

Biological Activity

4-Chloro-3-methyl-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazolopyridines, characterized by a triazole ring fused with a pyridine. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that triazolopyridine derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. A study on a related compound demonstrated an EC50 value of 0.17 μM against Cryptosporidium parvum, suggesting potential for similar activity in this compound .

Antiviral Properties

Triazole derivatives have been investigated for their antiviral activities. In particular, studies have highlighted their ability to inhibit viral replication in different models. A related compound demonstrated an EC50 of 0.20 μM against Tobacco Mosaic Virus (TMV), indicating that structural modifications can enhance antiviral potency .

Cytotoxicity and Selectivity

While evaluating the cytotoxicity of triazolopyridine derivatives, it is essential to determine their selectivity for target cells. Compounds in this class have shown varying degrees of cytotoxicity across different cell lines. For example, one analogue exhibited non-cytotoxic properties with a CC50 > 100 μM while maintaining high antiviral potency .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolopyridine derivatives. Modifications at specific positions on the triazole or pyridine rings can significantly influence potency and selectivity. For instance:

PositionSubstituentEffect on Activity
3MethylIncreased lipophilicity
6TrifluoromethylEnhanced interaction with targets
4ChlorineImproved binding affinity

These modifications can lead to improved pharmacological profiles and reduced side effects.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Cryptosporidiosis Treatment : A derivative showed promising results with an EC50 of 0.17 μM against C. parvum, demonstrating potential for treating cryptosporidiosis .
  • Antiviral Activity : Research on related triazole compounds revealed effective inhibition of TMV at low concentrations (EC50 = 0.20 μM), suggesting that structural modifications can enhance antiviral efficacy .
  • Cardiotoxicity Concerns : Some derivatives exhibit cardiotoxic effects due to hERG channel inhibition at higher concentrations; thus, optimizing the structure to minimize this risk is critical .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Halogen/Metal ExchangeButyllithium, -40°C, toluene52%*
CyclizationHydrazine, MnO₂, DMF, 80°C>80%
Sulfoxide FormationNa₂S₂O₄, CuI, p-tolylthiol32-80%

*Overall yield for gram-scale synthesis.

Basic: How is the structure of this compound characterized spectroscopically?

Methodological Answer:
Key techniques include:

  • ¹³C NMR : Peaks at δ 139.0 (C), 134.7 (C), and 132.8 (CH) confirm the triazolopyridine core and substituent positions. Methyl groups appear at δ 21.1 (CH₃) .
  • HRMS : Exact mass analysis (e.g., C₈H₆ClF₃N₃O) resolves isotopic patterns for Cl and F .
  • X-ray Crystallography : Resolves regiochemical ambiguities in halogenated derivatives .

Advanced: How does the triazolopyridine core influence electronic properties and reactivity?

Methodological Answer:
The [1,2,3]triazolo[1,5-a]pyridine ring acts as an electron-deficient heterocycle due to conjugation with the triazole moiety. Substituents like trifluoromethyl (-CF₃) enhance electrophilicity, enabling:

  • Nucleophilic Aromatic Substitution : Chloro/fluoro groups at C4 and C6 undergo displacement with thiols or amines under mild conditions .
  • Carbene Formation : Under pyrolysis, 3-methyl derivatives generate pyridyl carbenes, leading to cyclopropanation or dimerization (e.g., 3,3'-di[1,2,3]triazolo[1,5-a]pyridine) .

Key Insight : The electron-withdrawing CF₃ group stabilizes transition states in Suzuki-Miyaura couplings, enabling cross-coupling at C6 .

Advanced: What challenges arise in regioselective functionalization?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Halogenation : Bromine at C6 reacts preferentially in SNAr reactions, while C4-Cl is less reactive due to steric hindrance from the methyl group .
  • Contradictory Reactivity : 6-Bromo derivatives exhibit lower sulfoxide yields (32%) compared to 4-bromo analogs (80%), attributed to competing reduction pathways .

Experimental Design Tip : Use DFT calculations to predict reactive sites or employ directing groups (e.g., sulfoxides) to control substitution patterns .

Advanced: What biological targets are plausible for this compound?

Methodological Answer:
While direct data on 4-Chloro-3-methyl-6-(trifluoromethyl)-triazolopyridine is limited, structurally related analogs show:

  • Enzyme Inhibition : Triazolopyridines with CF₃ groups inhibit kinases (e.g., P2X7 receptors) via hydrophobic interactions in ATP-binding pockets .
  • Anticancer Activity : Chloro and methyl groups enhance cytotoxicity in renal cancer cell lines (e.g., UO-31, GP = 81.85%) by intercalating DNA or disrupting redox balance .

Q. Table 2: Comparative Bioactivity of Analogues

CompoundTargetIC₅₀/EC₅₀Reference
6-Bromo-3-methyl-triazolopyridineP2X7 Receptor0.07 mg/kg*
7-Chloro-triazoloquinazolineRenal Cancer (UO-31)GP = 81.85%

*ED₅₀ in rat models.

Advanced: How to resolve contradictions in sulfoxide formation yields?

Methodological Answer:
Discrepancies in sulfoxide yields (32% vs. 80%) arise from:

Reductive Byproducts : Use of Na₂S₂O₄ leads to competing thioether formation (e.g., 20b and 21b) .

Solvent Effects : Polar aprotic solvents (DMF) favor sulfoxide formation, while toluene promotes dimerization .

Mitigation Strategy : Optimize catalyst loading (e.g., CuI at 10 mol%) and employ anhydrous conditions to suppress side reactions .

Basic: What safety precautions are required for handling?

Methodological Answer:

  • PPE : Wear chemical goggles, nitrile gloves, and flame-retardant lab coats .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., ethynylmagnesium bromide) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous drains due to halogen content .

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